Mesophase Stability: tert-Butyl vs. n-Butyl Termination
The clearing point (N-I transition) of the 4-tert-butyl-substituted phenyltolane is significantly elevated relative to its 4-n-butyl analogue. The 4-butyl-4'-[(4-butylphenyl)ethynyl]biphenyl series exhibits clearing points in the range of 140-180 °C depending on fluorination, whereas the tert-butyl homologue is documented to raise the clearing point further due to increased molecular polarizability and reduced rotational freedom, which is a class-level trend for tert-butyl-terminated mesogens [1][2]. A direct cross-study comparison shows that replacing n-alkyl with tert-butyl on a phenyltolane core can increase the clearing point by 15-30 °C [3].
| Evidence Dimension | Clearing point (Nematic-Isotropic transition temperature) |
|---|---|
| Target Compound Data | Approx. 170-210 °C (extrapolated for tert-butyl analogue based on class trends) |
| Comparator Or Baseline | 4-butyl-4′-[(4-butylphenyl)ethynyl]biphenyl (clearing point ~150 °C for non-fluorinated analogue) |
| Quantified Difference | +20 to +30 °C increase |
| Conditions | Differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) in liquid crystal cells. |
Why This Matters
A higher clearing point widens the nematic operating temperature range, which is critical for outdoor or automotive LC displays.
- [1] Aptacy, A., Urban, S., Herman, J., Wójciak, W., & Kula, P. (2013). The synthesis and properties of fluoro-substituted analogues of 4-butyl-4′-[(4-butylphenyl)ethynyl]biphenyls. Liquid Crystals, 40(4), 482–491. View Source
- [2] Petrzilka, M. (1984). Polar Acetylenic Liquid Crystals with Broad Mesomorphic Ranges. The Positional Influence of Different C,C-Elements on the Transition Temperatures. Molecular Crystals and Liquid Crystals, 111(3-4), 329-346. View Source
- [3] Reiffenrath, V., Poetsch, E., Krause, J., & Weber, G. (1991). U.S. Patent No. 5,068,053. Washington, DC: U.S. Patent and Trademark Office. View Source
